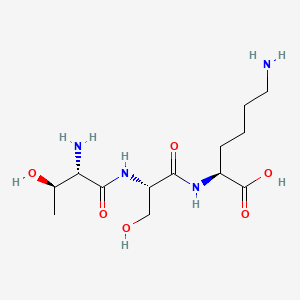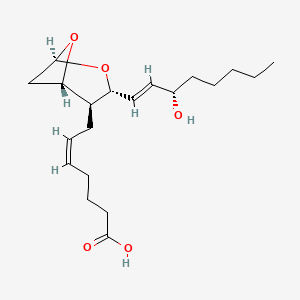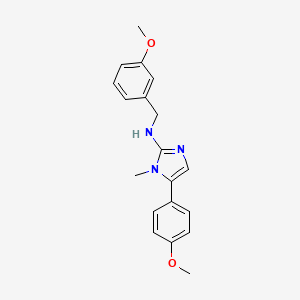
MALAT1-IN-1
Übersicht
Beschreibung
TC SL C5 is a metastasis-associated lung adenocarcinoma transcript 1 (Malat1) RNA inhibitor.
Wissenschaftliche Forschungsanwendungen
Hemmung der Krebsmetastasierung
MALAT1-IN-1 wurde als potenzielles therapeutisches Ziel für die Krebsbehandlung identifiziert, insbesondere bei der Hemmung der Metastasierung. Die Interaktion der Verbindung mit dem MALAT1-Signalweg kann die Genexpression, RNA-Prozessierung und epigenetische Kontrolle beeinflussen, die für die Proliferation, Invasion und Metastasierung von Krebszellen entscheidend sind . Seine Rolle in diesen Prozessen macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien.
Biomarker für Gliome
Jüngste Studien haben gezeigt, dass MALAT1 in humanen Gliomen hochreguliert ist, was auf sein Potenzial als Biomarker für diese Krebsart hindeutet . Dies könnte zu einer frühzeitigen Erkennung und effektiveren Behandlungsstrategien führen und die Patientenergebnisse verbessern.
Fetteinlagerung und Adipogenese
This compound spielt eine bedeutende Rolle bei der Regulierung der Fetteinlagerung und Adipogenese. Es ist an der Regulierung von PPARγ auf der Transkriptionsebene, dem Fettsäurestoffwechsel und der Insulinsignalisierung beteiligt. Dies macht es zu einem interessanten Ziel für die Forschung zur Prävention von Fettleibigkeit und zur Kontrolle des Fettgehalts in Nutztieren .
Chemotherapieresistenz
Die Verbindung wurde in die Förderung der Autophagie-assoziierten Chemotherapieresistenz in Magenkrebszellen verwickelt. Durch die Sequestrierung von miR-23b-3p schwächt this compound die inhibitorische Wirkung auf ATG12, wodurch die ATG12-Expression erhöht und die Resistenz gefördert wird . Das Verständnis dieses Mechanismus könnte zur Entwicklung effektiverer Chemotherapieschemata führen.
DNA-Reparatur und Zellzyklusprogression
This compound könnte die DNA-Reparatur von Krebszellen und die Zellzyklusprogression verstärken, die für das Überleben und die Proliferation von Krebszellen unerlässlich sind. Diese Eigenschaft unterstreicht sein Potenzial als effektives therapeutisches Ziel, insbesondere bei Blutkrebs .
Alternatives Spleißen in der Karzinogenese
Die Verbindung ist entscheidend für das alternative Spleißen während der Karzinogenese. Dieser Prozess ist für die Vielfalt der Proteinfunktionen innerhalb von Krebszellen unerlässlich, und seine gezielte Ansteuerung könnte einen neuen Ansatz zur Krebsbehandlung bieten .
Therapeutisches Ziel für metastasierte Erkrankungen
Die Hochregulierung von this compound in Gliomendothelzellen macht es zu einem potenziellen therapeutischen Ziel, um die Ausbreitung metastasierter Erkrankungen zu verhindern. Dies könnte besonders vorteilhaft bei der Behandlung von Krebsarten sein, die anfällig für Metastasen sind .
Regulierung der Genexpression
Als lange nicht-kodierende RNA ist this compound an der breiten Regulierung der Genexpression beteiligt, einschließlich Chromatin-Remodeling und Transkriptionsregulation. Diese große Bandbreite an Funktionen unterstreicht sein Potenzial in verschiedenen therapeutischen Anwendungen, insbesondere bei Erkrankungen, bei denen die Genexpression abweichend ist .
Wirkmechanismus
Target of Action
The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .
Mode of Action
This compound interacts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .
Biochemical Pathways
This compound affects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .
Result of Action
The interaction of this compound with MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes
Biochemische Analyse
Biochemical Properties
The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .
Cellular Effects
The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .
Temporal Effects in Laboratory Settings
Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .
Metabolic Pathways
Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .
Transport and Distribution
Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .
Subcellular Localization
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOJBGSGIOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

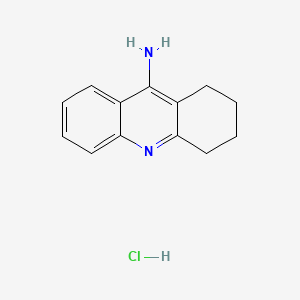
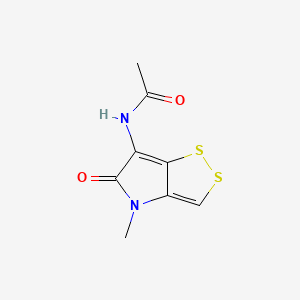
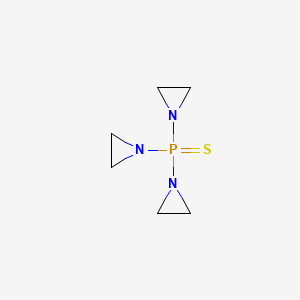


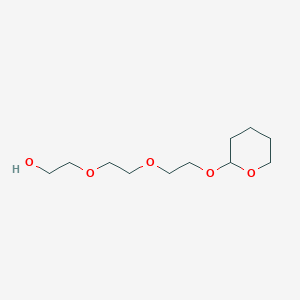

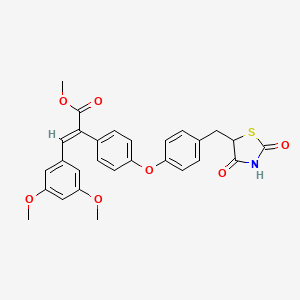
![[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl] (2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoate](/img/structure/B1682893.png)

